2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine
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Overview
Description
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is an organoboron compound that features a pyridine ring substituted with a thiophene ring and a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative in the presence of a boron reagent. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic acid or ester derivative of pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boron group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron group. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Properties
Molecular Formula |
C15H18BNO2S |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-8-12(20-13)11-7-5-6-10-17-11/h5-10H,1-4H3 |
InChI Key |
KLYMTLYTGHBZOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=N3 |
Origin of Product |
United States |
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